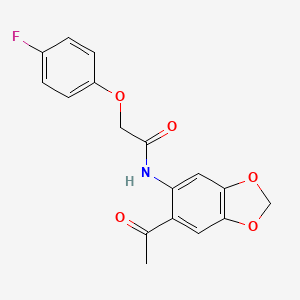

![molecular formula C14H20N2O3S2 B4631224 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)

3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide

説明

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including those containing piperazine heterocycles similar to the 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide structure, often involves multi-step chemical processes. Studies have detailed the synthesis of various benzenesulfonamide derivatives, demonstrating the diverse potential for functionalization and modification to explore different chemical and biological activities (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds is typically characterized using techniques such as X-ray crystallography and density functional theory (DFT) optimization. Studies on benzenesulfonamides have revealed detailed insights into their molecular configurations, including intermolecular interactions and conformational analyses that align with DFT-optimized structures (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamides, including 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide, can participate in various chemical reactions, leading to the synthesis of novel compounds with potential antimicrobial and anticancer activities. These reactions often involve modifications of the benzenesulfonamide core, introducing different functional groups to explore new biological activities (Desai, Makwana, & Senta, 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications in drug formulation and material science. Crystallographic studies provide insights into the solid-state structure, highlighting the significance of π–π interactions and hydrogen bonding in determining the compound's physical properties (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and functional group modifications. For instance, introducing different heterocyclic rings and substituents can significantly affect their inhibitory activity against enzymes such as carbonic anhydrases, which is a key factor in their pharmacological potential (Buemi et al., 2019).

科学的研究の応用

Pharmacokinetics and Metabolism in Humans

A study on the disposition and metabolism of a compound structurally related to 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide, specifically focusing on an orexin receptor antagonist for treating insomnia, provided insights into its pharmacokinetics and metabolism in humans. The research highlighted the comprehensive metabolic pathway of the compound, indicating its primary elimination via feces and detailing the significant metabolites identified through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy. This study contributes to the understanding of how structurally similar compounds are processed within the human body, offering a basis for developing medications with optimized pharmacokinetic profiles (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Novel Inhibitors for Cancer Therapy

Research on SLC-0111, a novel inhibitor of carbonic anhydrase IX, explores its utility in treating advanced solid tumors. The study's objectives were to assess the safety, tolerability, and pharmacokinetic profiles of SLC-0111, aiming to establish a recommended dose for phase 2 clinical trials. Findings from this study illuminate the potential therapeutic applications of benzenesulfonamide derivatives in oncology, providing a foundation for future clinical investigations into targeted cancer therapies (McDonald, Chia, Bédard, Chu, Lyle, Tang, Singh, Zhang, Supuran, Renouf, & Dedhar, 2020).

Repellent Efficacy Against Insects

A field evaluation studied the repellent efficacy of a piperidine compound against Aedes communis and Simulium venustum in the Adirondack Mountains of New York. This research provides evidence of the effectiveness of piperidine derivatives as topical repellents, demonstrating their potential for preventing bites from mosquitoes and black flies. Such studies are crucial for the development of new, more effective insect repellents, contributing to public health efforts in controlling vector-borne diseases (Debboun, Strickman, Solberg, Wilkerson, McPherson, Golenda, Keep, Wirtz, Burge, & Klein, 2000).

Gastroprotective Effects of H2-Receptor Antagonists

Studies on ebrotidine, a compound with a sulfonamide group, have shown its gastroprotective effects against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) in healthy volunteers. This research highlights the potential of sulfonamide derivatives in developing treatments that can prevent or heal gastroduodenal lesions, offering insights into their mechanism of action and therapeutic benefits. Understanding the effects of such compounds on carbonic anhydrase activity in gastric mucosa is essential for the advancement of gastrointestinal medication (Puscas, Puscas, Coltău, Torres, Márquez, Herrero, Fillat, & Ortiz, 1997).

特性

IUPAC Name |

3-(4-methylpiperidine-1-carbonyl)-4-methylsulfanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-10-5-7-16(8-6-10)14(17)12-9-11(21(15,18)19)3-4-13(12)20-2/h3-4,9-10H,5-8H2,1-2H3,(H2,15,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCHHSVSHJWYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(methylsulfanyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)

![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)